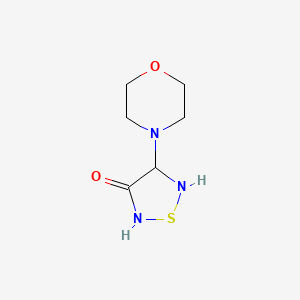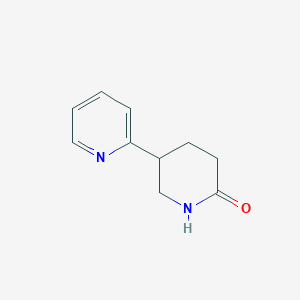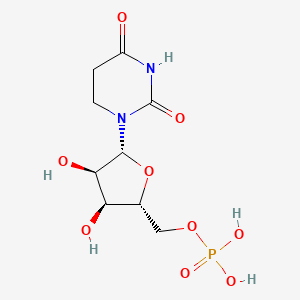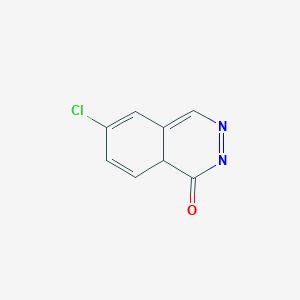
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-®-alpha-allyl-proline is a derivative of proline, an amino acid, where the proline is modified with an allyl group at the alpha position and protected with a tert-butyloxycarbonyl (Boc) group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The allylation can be performed using allyl bromide in the presence of a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of Boc-®-alpha-allyl-proline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
Boc-®-alpha-allyl-proline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Halogens, nucleophiles.
Major Products
Oxidation: Epoxides, alcohols.
Reduction: Deprotected proline derivatives.
Substitution: Various substituted proline derivatives.
科学的研究の応用
Boc-®-alpha-allyl-proline has diverse applications in scientific research:
作用機序
The mechanism of action of Boc-®-alpha-allyl-proline involves its interaction with biological targets through its proline backbone and allyl group. The Boc group provides stability and protection during synthetic processes, while the allyl group can participate in various chemical reactions, facilitating the formation of desired products . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Boc-protected proline: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.
Fmoc-protected proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under different conditions, offering an alternative in peptide synthesis.
Allyl-proline: Lacks the Boc protection, making it more reactive but less stable during synthesis.
Uniqueness
Boc-®-alpha-allyl-proline is unique due to the combination of the Boc protecting group and the allyl group, providing both stability and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and drug development .
特性
分子式 |
C13H20NO4- |
|---|---|
分子量 |
254.30 g/mol |
IUPAC名 |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/p-1/t13-/m0/s1 |
InChIキー |
ZTMLHNDSVVOEEH-ZDUSSCGKSA-M |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
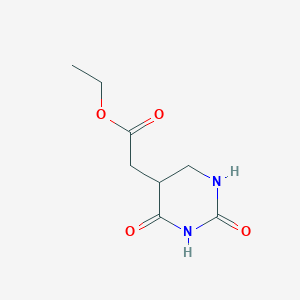
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)
